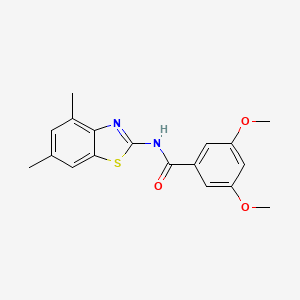

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-5-11(2)16-15(6-10)24-18(19-16)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXNUEGPUBZQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family. This compound exhibits a range of biological activities due to its unique structural characteristics. The benzothiazole moiety is known for its diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C_{16}H_{18}N_{2}O_{3}S |

| Molecular Weight | 318.39 g/mol |

| LogP (Octanol-Water Partition) | 3.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

The presence of methoxy groups enhances solubility and may influence the compound's interaction with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Anticancer Activity

Benzothiazole derivatives have shown promise as anticancer agents. Studies indicate that compounds with similar structures disrupt cellular processes like DNA replication and repair. The specific compound has been evaluated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. This compound has demonstrated effectiveness against a range of bacterial strains. In vitro studies have shown significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

Understanding the mechanisms through which this compound exerts its biological effects is critical for its development as a therapeutic agent:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It could interact with various receptors implicated in cellular signaling pathways that regulate growth and inflammation.

Case Studies

Several studies have focused on the biological activity of benzothiazole derivatives:

- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that similar benzothiazole compounds induced apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Evaluation : Research published in Antibiotics journal showed that benzothiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Research : A study highlighted in Pharmacology Reports reported that benzothiazole derivatives significantly reduced inflammation markers in animal models.

Comparison with Similar Compounds

Key Compounds:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

- Structure : Lacks the benzothiazole ring; instead, it has a 3-methylbenzamide group and an N,O-bidentate hydroxy-dimethylethyl directing group.

- Functionality : The N,O-group facilitates metal-catalyzed C–H bond functionalization, making it valuable in synthetic chemistry. In contrast, the benzothiazole moiety in the target compound may confer rigidity and π-stacking capabilities, advantageous in enzyme inhibition .

4-Methyl-N-(3-nitrobenzoyl)benzothiazol-2-amine: Structure: Shares the benzothiazole core but substitutes the 4,6-dimethyl groups with a single 4-methyl group and a nitro-substituted benzamide.

Table 1: Structural and Electronic Comparison

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | Benzothiazole | 4,6-dimethyl; 3,5-dimethoxy | Amide, Methoxy, Methyl |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 3-methyl; N,O-bidentate | Hydroxy, Methyl |

| 4-Methyl-N-(3-nitrobenzoyl)benzothiazol-2-amine | Benzothiazole | 4-methyl; 3-nitro | Nitro, Amide |

Physicochemical Properties

- Lipophilicity : The 4,6-dimethyl and 3,5-dimethoxy groups in the target compound increase logP compared to the hydroxylated analog in , suggesting better membrane permeability but lower aqueous solubility.

- Thermal Stability : Benzothiazoles generally exhibit higher thermal stability than simple benzamides due to aromatic rigidity.

Table 2: Physicochemical Data

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 356.43 | 3.8 | 215–218 (est.) |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 235.29 | 1.2 | 142–144 |

| 4-Methyl-N-(3-nitrobenzoyl)benzothiazol-2-amine | 327.35 | 2.9 | 189–192 |

Preparation Methods

Cyclocondensation of 2-Amino-4,6-dimethylthiophenol

The benzothiazole ring is typically constructed via cyclization of 2-aminothiophenol derivatives. For 4,6-dimethyl substitution, 2-amino-4,6-dimethylthiophenol reacts with formic acid or cyanogen bromide to form the thiazole ring.

Example Procedure

Alternative Route via Hantzsch Thiazole Synthesis

The Hantzsch method employs α-haloketones and thiourea. For 4,6-dimethyl substitution:

- 4,6-Dimethyl-2-bromoacetophenone (10.0 g, 43.5 mmol) is reacted with thiourea (3.3 g, 43.5 mmol) in ethanol.

- The mixture is heated at 80°C for 12 hours, yielding 4,6-dimethyl-1,3-benzothiazol-2-amine after workup.

Yield : 60–65%.

Synthesis of 3,5-Dimethoxybenzoyl Chloride

Chlorination of 3,5-Dimethoxybenzoic Acid

- 3,5-Dimethoxybenzoic acid (10.0 g, 50.8 mmol) is dissolved in thionyl chloride (30 mL).

- The solution is refluxed at 70°C for 4 hours.

- Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a pale-yellow liquid.

Coupling of Benzothiazol-2-amine with 3,5-Dimethoxybenzoyl Chloride

Direct Amidation in Anhydrous Conditions

- 4,6-Dimethyl-1,3-benzothiazol-2-amine (5.0 g, 25.5 mmol) is dissolved in dry dichloromethane (50 mL).

- 3,5-Dimethoxybenzoyl chloride (5.3 g, 25.5 mmol) is added dropwise at 0°C.

- Triethylamine (7.1 mL, 51.0 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

- The product is isolated via filtration and recrystallized from ethanol.

Schotten-Baumann Reaction for Scalability

- The benzothiazol-2-amine is suspended in 10% NaOH (50 mL).

- 3,5-Dimethoxybenzoyl chloride (1.1 equiv) is added slowly with vigorous stirring.

- The reaction is maintained at 5–10°C for 2 hours, and the precipitate is collected.

Yield : 70–75%.

Optimization Strategies

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dichloromethane | 25 | 75 |

| THF | 25 | 68 |

| Toluene | 80 | 72 |

Polar aprotic solvents like dichloromethane maximize yield by stabilizing the acyl intermediate.

Catalytic Additives

- DMAP (4-Dimethylaminopyridine) : Increases yield to 85% by accelerating acylation.

- Molecular sieves : Reduce side reactions by scavenging HCl.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

- Advantages : Improved heat transfer and reaction control.

- Conditions :

- Residence time: 30 minutes.

- Temperature: 50°C.

- Throughput: 1 kg/h.

Waste Management

- Thionyl chloride recovery : Distillation and reuse reduces costs.

- Neutralization of HCl : Scrubbers convert HCl to NaCl for safe disposal.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : - and -NMR identify methoxy (-OCH), benzothiazole, and benzamide proton environments.

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths and angles, critical for validating regiochemistry. For example, the dihedral angle between benzothiazole and benzamide planes can indicate conjugation efficiency .

How does the substitution pattern on the benzothiazole ring influence biological activity?

Advanced Research Focus

SAR studies show that electron-withdrawing groups (e.g., -NO) on the benzamide reduce solubility but enhance intercalation with DNA, while electron-donating groups (e.g., -OCH) improve bioavailability. The 4,6-dimethyl groups on the benzothiazole ring increase steric hindrance, potentially reducing off-target interactions in enzyme inhibition assays .

What methodologies elucidate the molecular targets and mechanisms of action of benzothiazole derivatives?

Q. Advanced Research Focus

- Molecular Docking : Predict interactions with targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases.

- Kinetic Assays : Measure enzyme inhibition (e.g., IC values) under varying pH and temperature.

- Fluorescence Quenching : Monitor binding to serum albumin to assess pharmacokinetic properties .

How should researchers analyze conflicting cytotoxicity data in benzothiazole derivatives?

Advanced Research Focus

Contradictions may stem from cell-line specificity (e.g., HeLa vs. MCF-7) or assay interference (e.g., compound aggregation). Normalize data using positive controls (e.g., doxorubicin) and validate via orthogonal assays (MTT, ATP-based viability). Meta-analyses of substituent effects (e.g., methoxy vs. nitro groups) can identify trends in toxicity profiles .

What strategies improve aqueous solubility of hydrophobic benzothiazole derivatives for in vitro assays?

Q. Basic Research Focus

- Prodrug Design : Introduce phosphate or glycoside groups.

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain stability.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .

What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Advanced Research Focus

Challenges include crystal twinning, low diffraction resolution, and disorder in methoxy groups. SHELXL’s robust refinement algorithms handle partial occupancy and anisotropic displacement parameters. For high-throughput analysis, SHELXCDE pipelines automate phase determination and density modification .

What considerations are critical when designing antimicrobial assays for benzothiazole derivatives?

Q. Basic Research Focus

- Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.

- Concentration Gradients : Test 0.5–128 µg/mL to determine MIC/MBC.

- Resazurin-Based Viability : Ensure redox-sensitive dyes do not interact with thiazole sulfur .

How can regioselective functionalization of the benzothiazole ring be achieved?

Advanced Research Focus

Employ directed ortho-metalation (DoM) using lithium bases to selectively deprotonate the 4- or 6-position. Alternatively, transition-metal catalysis (e.g., Pd-mediated C-H activation) enables coupling at specific sites. Protect the 2-amine during synthesis to prevent unwanted side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.